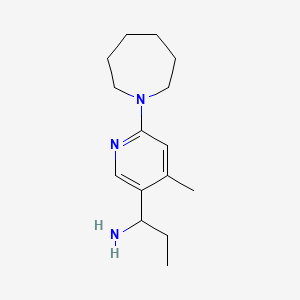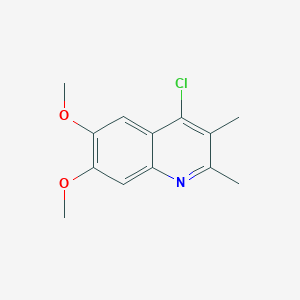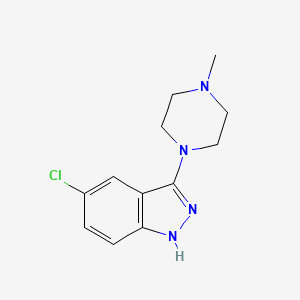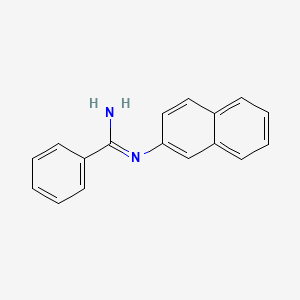
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group, making it a unique and interesting molecule for various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
tert-Butyl Protection: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tert-butyl group can be removed through hydrolysis reactions using acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate the role of quinoxaline derivatives in various biological processes.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in neurological pathways. The presence of the fluorine atom and tert-butyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives such as:
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Contains a bromine atom, which affects its chemical properties and applications.
tert-Butyl 7-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
AIFAUFONKPJKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)




![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)


